molecular formula C7H9Cl2N3 B3105264 2,4-Dichloro-6-isopropylpyrimidin-5-amine CAS No. 1523617-86-8

2,4-Dichloro-6-isopropylpyrimidin-5-amine

Cat. No.: B3105264
CAS No.: 1523617-86-8
M. Wt: 206.07 g/mol
InChI Key: QYUIYESIGOYMCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropylpyrimidin-5-amine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-isopropylpyrimidin-5-amine has been found to interact with various enzymes, proteins, and other biomolecules . It has been reported to inhibit immune-activated nitric oxide production

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. It has been reported to inhibit immune-activated nitric oxide production . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit immune-activated nitric oxide production , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-isopropylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution of chlorine atoms with the isopropylamine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-isopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-isopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 6 enhances its lipophilicity and potential interactions with biological targets compared to its methyl or fluorine-substituted analogs .

Properties

IUPAC Name

2,4-dichloro-6-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-3(2)5-4(10)6(8)12-7(9)11-5/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUIYESIGOYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242629
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-86-8
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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